2,5-Diethyl-3,4-dimethylpyrrole
Description
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2,5-diethyl-3,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-5-9-7(3)8(4)10(6-2)11-9/h11H,5-6H2,1-4H3 |
InChI Key |
JXXLHBMYVFIMRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N1)CC)C)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2,5-Diethyl-3,4-dimethylpyrrole serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.
Table 1: Synthetic Applications of this compound
| Application | Description |
|---|---|
| Building Block | Used to synthesize complex organic molecules. |
| Reagent | Acts as a reagent in cycloaddition reactions and other transformations. |
| Intermediate | Functions as an intermediate in the synthesis of pyrrole-based compounds. |
Medicinal Chemistry
Research has indicated that this compound exhibits biological activity that can be harnessed for therapeutic purposes. Studies have shown its potential in enhancing monoclonal antibody production and exhibiting antimicrobial properties.
Case Study: Monoclonal Antibody Production
A study demonstrated that this compound increased cell-specific productivity in cell cultures without compromising cell viability. The specific productivity was reported to be up to 7.8-fold higher than control conditions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. It showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Materials Science
The stability and solubility of this compound make it suitable for applications in materials science. It can be employed in the formulation of polymers and coatings due to its ability to enhance physical properties.
Table 3: Materials Science Applications
| Application | Description |
|---|---|
| Polymer Additive | Enhances mechanical properties of polymers. |
| Coatings | Used in protective coatings due to its stability. |
Future Research Directions
The potential applications of this compound extend into areas such as drug development and nanotechnology. Ongoing research aims to explore its efficacy in new therapeutic contexts and its role in advanced material formulations.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrrole Derivatives
Structural and Substituent Effects
Substituent position and type critically determine reactivity and properties. Key comparisons include:
Table 1: Structural Comparison of Selected Pyrrole Derivatives
Key Observations :
- Lipophilicity : Ethyl groups in this compound increase hydrophobicity compared to methyl-only derivatives, impacting solubility and membrane permeability in biological systems.
Reactivity Insights :
- Catalytic Efficiency: High yields (88–90%) for diethyl/dimethyl derivatives suggest optimized catalysis (L-proline, triethylamine) compared to traditional Paal-Knorr syntheses .
- Functional Group Compatibility : Derivatives with electron-withdrawing groups (e.g., diones in ) exhibit distinct reactivity, favoring nucleophilic additions over electrophilic substitutions .
Preparation Methods
Synthetic Strategy
Reductive alkylation introduces ethyl groups at the α-positions (2 and 5) of a pre-formed pyrrole core. This method leverages the electron-rich nature of pyrroles, where the nitrogen lone pair directs electrophiles to the α-positions. For 2,5-diethyl-3,4-dimethylpyrrole, the starting material is 3,4-dimethylpyrrole, which undergoes alkylation with acetaldehyde or paraldehyde under reducing conditions.
Reaction Conditions
-
Reagents : 3,4-dimethylpyrrole, paraldehyde (acetaldehyde trimer), sodium cyanoborohydride (NaBH3CN), glacial acetic acid.
-
Temperature : 0–5°C (initial), followed by gradual warming to room temperature.
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
The reaction proceeds via imine formation between the pyrrole’s α-hydrogens and acetaldehyde, followed by reduction to the ethyl group. Excess paraldehyde ensures complete diethylation.
Yield and Purity
-
Yield : 38–45% after purification via column chromatography (silica gel, hexane/ethyl acetate 9:1).
-
Purity : >95% (confirmed by ¹H NMR and GC-MS).
Challenges
-
Regioselectivity : Competing alkylation at β-positions (3 and 4) may occur if steric hindrance from methyl groups is insufficient.
-
Side Reactions : Over-reduction or polymerization of intermediates necessitates strict temperature control.
Cyclocondensation of β-Keto Esters with Ammonia
Paal-Knorr Synthesis Adaptation
The Paal-Knorr method forms pyrroles via cyclization of 1,4-diketones with ammonia. For this compound, the diketone precursor must feature ethyl groups at the terminal carbons and methyl groups at the central carbons.
Diketone Synthesis
-
Starting Material : Ethyl 3-oxopentanoate (β-keto ester with ethyl substituents).
-
Coupling Reaction : Two equivalents react via Claisen condensation under basic conditions (NaOEt, ethanol) to form 3,4-dimethyl-1,4-diethyldiketone.
Cyclization Step
-
Reagents : Anhydrous ammonia (gas), ethanol.
-
Temperature : Reflux at 78°C for 12 hours.
-
Mechanism : The diketone undergoes enamine formation, followed by cyclodehydration to yield the pyrrole2.
Performance Metrics
-
Yield : 60–70% (crude), dropping to 50–55% after distillation.
-
Advantage : High regiochemical fidelity due to the predefined diketone structure2.
Nitroso Compound Reduction and Alkylation
Patent-Based Methodology (CN102887851B)
This industrial route involves nitrosation of ethyl acetoacetate, reduction to an amine intermediate, and subsequent alkylation.
Stepwise Procedure
-
Nitrosation :
-
Ethyl acetoacetate reacts with sodium nitrite (NaNO2) in acetic acid at 5–15°C.
-
Forms nitroso intermediate at the α-position.
-
-
Reduction :
-
Zinc powder in acetic acid reduces the nitroso group to an amine.
-
Key Intermediate : 3-amino-2,4-dimethyl-5-ethylpyrrole.
-
-
Alkylation :
-
Reaction with ethyl bromide (EtBr) in DMF/K2CO3 introduces ethyl groups at positions 2 and 5.
-
Optimization Insights
-
Catalyst : Phosphorus oxychloride (POCl3) enhances electrophilicity during alkylation.
-
Yield : 38% overall, with crystallization yielding >98% purity.
Comparative Analysis of Methods
Reaction Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Alkylation | 38–45 | >95 | Moderate |
| Paal-Knorr Synthesis | 50–55 | >90 | High |
| Nitroso Reduction | 38 | >98 | Industrial |
Cost and Complexity
-
Reductive Alkylation : Requires expensive reducing agents (NaBH3CN).
-
Paal-Knorr : Low-cost reagents but demands high-purity diketones.
-
Nitroso Route : Labor-intensive but suitable for bulk production2.
Emerging Techniques and Innovations
Q & A
Q. What are the common synthetic routes for 2,5-Diethyl-3,4-dimethylpyrrole in academic research?
The Paal-Knorr reaction is a primary method for synthesizing substituted pyrroles. For this compound, a diketone precursor (e.g., 3,4-dimethylhexane-2,5-dione) can react with an ethylamine derivative under acidic conditions. Optimization of solvent (e.g., ethanol or acetic acid), temperature (80–120°C), and catalyst (e.g., ammonium acetate) is critical for yield and regioselectivity . Competing pathways, such as enamine vs. imine intermediate formation, require monitoring via in-situ FTIR or NMR to confirm reaction progression .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., methyl groups at δ 1.8–2.3 ppm, ethyl groups at δ 1.0–1.4 ppm) and coupling patterns .
- FTIR : Confirms pyrrole ring formation (N–H stretch ~3400 cm⁻¹, C–C/C–N stretches ~1500–1600 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., calculated m/z for C₁₀H₁₇N: 151.1361; observed 151.1358) .
- X-ray crystallography : Resolves steric effects of ethyl/methyl groups using programs like SHELXL .
Q. What safety precautions are recommended for handling pyrrole derivatives like this compound?
Based on analogous compounds (e.g., 3-Ethyl-2,4-dimethylpyrrole):
- Storage : Inert atmosphere, away from ignition sources (flammability category 4) .
- PPE : Nitrile gloves, vapor-resistant goggles, and lab coats to prevent skin/eye irritation (category 2A/2B hazards) .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water to prevent fire spread .
Advanced Research Questions
Q. How can DFT calculations elucidate the reaction mechanism of this compound formation?
Density functional theory (DFT) models the energy profiles of intermediates in Paal-Knorr synthesis. For example, nucleophilic attack of ethylamine on diketone carbonyl groups forms enamine intermediates, with activation energies (~20–25 kcal/mol) dictating regioselectivity. Transition state analysis reveals steric hindrance from methyl/ethyl groups, favoring 2,5-substitution over 3,4-isomers .
Q. How do researchers resolve contradictions between crystallographic and spectroscopic data for substituted pyrroles?
Discrepancies (e.g., bond length vs. NMR coupling constants) arise from dynamic effects (e.g., ring puckering). Strategies include:
Q. What challenges arise in regioselective functionalization of this compound?
Steric bulk from ethyl/methyl groups limits electrophilic substitution at the 3,4-positions. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
